2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Overview
Description
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl It is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It is known that homocysteine (hcy) and its thiolactone (htl) are reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This suggests that the compound may interact with similar targets.
Mode of Action
It is known that hcy/htl and formaldehyde (fa) adduct, namely 1,3-thiazinane-4-carboxylic acid (tca) is formed in vivo in humans . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that some thiazolidines are formed in vivo, eg, cysteine (Cys), a homolog of Hcy, and pyridoxal 5’-phosphate adduct, namely 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid have been shown to be present in human plasma . This suggests that the compound may affect similar pathways.
Pharmacokinetics
A gas chromatography–mass spectrometry (gc–ms) based method was elaborated to identify and quantify tca in human urine . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It is known that hcy/htl and fa adduct, namely tca is formed in vivo in humans . This suggests that the compound may have similar effects.
Action Environment
It is known that hcy/htl are reactive towards aldehydes in an aqueous environment . This suggests that the compound may be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride typically involves the reaction of homocysteine thiolactone with formaldehyde. The reaction proceeds through a condensation mechanism, forming the thiazinane ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out in an aqueous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to sulfur metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-thiazinane-4-carboxylic acid hydrochloride
- 2-Butyl-1,3-thiazinane-4-carboxylic acid hydrochloride
- 2-Propyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Uniqueness
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, butyl, and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-ethyl-1,3-thiazinane-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-6-8-5(7(9)10)3-4-11-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJLUXEFLZYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CCS1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-39-7 | |
Record name | 2H-1,3-Thiazine-4-carboxylic acid, 2-ethyltetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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